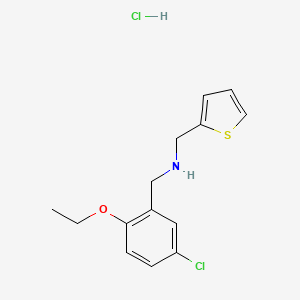![molecular formula C17H16N2O2S B5366482 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide](/img/structure/B5366482.png)
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known by several names, including ETP-46464, CEP-9722, and TAK-659. It belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide involves the selective inhibition of BTK. This kinase is a key signaling molecule in the B cell receptor (BCR) signaling pathway, which is essential for the development and activation of B cells. By inhibiting BTK, this compound can block BCR signaling and prevent the proliferation and survival of B cells. In addition, BTK inhibition can also modulate other signaling pathways involved in immune cell function, such as Toll-like receptor (TLR) signaling and Fc receptor signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B cells. In addition, this compound has also been shown to modulate other immune cell functions, such as T cell activation and cytokine production. In animal models of B cell malignancies and autoimmune diseases, treatment with this compound has been shown to reduce tumor growth and improve disease symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide in lab experiments is its high selectivity for BTK. This compound has been shown to have minimal off-target effects on other kinases, which can reduce the risk of unwanted side effects. In addition, this compound has good pharmacokinetic properties, which can allow for effective delivery and distribution in vivo. However, one limitation of using this compound is its relatively low potency compared to other BTK inhibitors. This can limit its effectiveness in certain experimental settings and may require higher doses or longer treatment durations.
Future Directions
There are several future directions for research on 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of current compounds. Another direction is the exploration of combination therapies that can enhance the efficacy of BTK inhibitors in treating diseases such as cancer and autoimmune disorders. Finally, there is also interest in understanding the role of BTK in other cell types and signaling pathways, which can provide insights into new therapeutic targets and mechanisms of action.
Synthesis Methods
The synthesis of 4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide has been described in several research articles. One common method involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 3-phenylpropynoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with an amine such as methylamine or ethylamine to yield the final product.
Scientific Research Applications
4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide has been studied for its potential applications in several areas of scientific research, including cancer biology, immunology, and neuroscience. One of the main targets of this compound is a kinase called Bruton's tyrosine kinase (BTK), which plays a key role in the development and function of B cells in the immune system. Inhibition of BTK has been shown to have therapeutic potential in several diseases, including B cell malignancies, autoimmune disorders, and allergic diseases.
properties
IUPAC Name |
4-ethyl-5-methyl-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-13-11(2)22-17(15(13)16(18)21)19-14(20)10-9-12-7-5-4-6-8-12/h4-8H,3H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSQEGLXRNWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5366408.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)
![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366465.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5366469.png)
![1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5366483.png)
